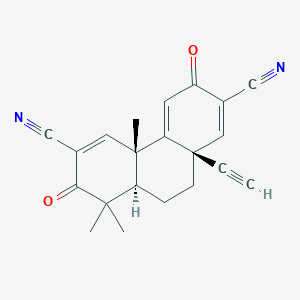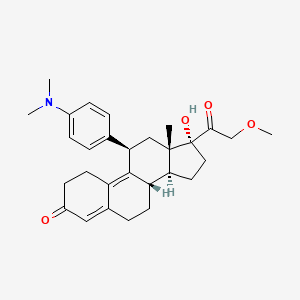
Telapristone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Le telapristone est synthétisé par une série de réactions chimiques impliquant des précurseurs stéroïdiens. La voie de synthèse implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par un précurseur stéroïdien.
Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés par des réactions telles que l’acétylation, la méthoxylation et la diméthylamination.
Cyclisation et fermeture de cycle : Les composés intermédiaires subissent une cyclisation et une fermeture de cycle pour former la structure stéroïdienne finale.
Les méthodes de production industrielle du this compound impliquent l’adaptation de ces voies de synthèse dans des conditions contrôlées afin de garantir un rendement élevé et une pureté élevée. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Le telapristone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents produits d’oxydation. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé modèle pour étudier la chimie stéroïdienne et les effets de divers groupes fonctionnels sur l’activité stéroïdienne.
Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle des récepteurs de la progestérone dans les processus cellulaires et les états pathologiques.
Médecine : Le this compound est en cours de développement pour le traitement du cancer du sein, de l’endométriose et des fibromes utérins.
Industrie : Le this compound est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la progestérone.
Applications De Recherche Scientifique
Telapristone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study steroidal chemistry and the effects of various functional groups on steroidal activity.
Biology: In biological research, this compound is used to investigate the role of progesterone receptors in cellular processes and disease states.
Medicine: this compound is being developed for the treatment of breast cancer, endometriosis, and uterine fibroids.
Industry: this compound is used in the pharmaceutical industry for the development of new therapeutic agents targeting progesterone receptors.
Mécanisme D'action
Le telapristone exerce ses effets en bloquant sélectivement le récepteur de la progestérone. Cette action empêche la progestérone de se lier à son récepteur, inhibant ainsi les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Le this compound présente également une certaine activité antiglucocorticoïde, ce qui contribue à ses effets thérapeutiques . Les cibles moléculaires et les voies impliquées comprennent le récepteur de la progestérone et les corégulateurs associés qui modulent l’expression des gènes et les réponses cellulaires .
Comparaison Avec Des Composés Similaires
Le telapristone est similaire à d’autres modulateurs sélectifs du récepteur de la progestérone, tels que le mifépristone, l’onapristone et le lilopristone. Le this compound est unique en raison de sa spécificité de liaison et de sa sélectivité pour le récepteur de la progestérone, ce qui réduit les effets hors cible sur d’autres récepteurs nucléaires . Cette sélectivité fait du this compound un candidat prometteur pour des applications thérapeutiques avec moins d’effets secondaires par rapport à d’autres composés.
Composés similaires
Mifépristone : Un autre modulateur sélectif du récepteur de la progestérone avec une activité réceptorique plus large.
Onapristone : Un modulateur sélectif du récepteur de la progestérone avec des applications similaires dans le cancer et la santé reproductive.
Lilopristone : Un composé ayant une activité antiprogestative similaire, mais des propriétés pharmacocinétiques différentes.
Les propriétés et la sélectivité uniques du this compound en font un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
Numéro CAS |
198414-30-1 |
|---|---|
Formule moléculaire |
C29H37NO4 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1 |
Clé InChI |
BHERMCLNVOVDPU-DQFOBABISA-N |
SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
SMILES isomérique |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
SMILES canonique |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
198414-30-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Telapristone; metabolite of telapristone acetate (CDB-4124). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




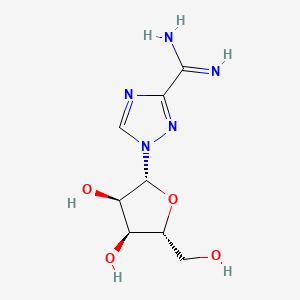

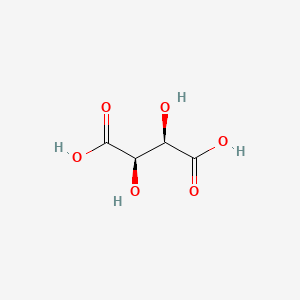

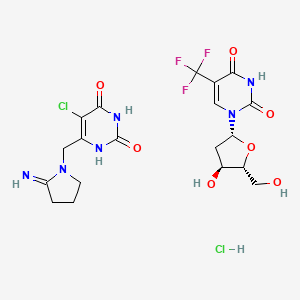

![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)


